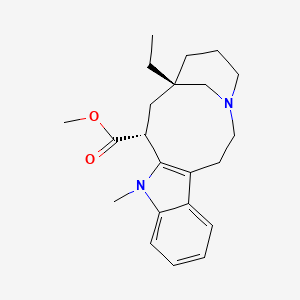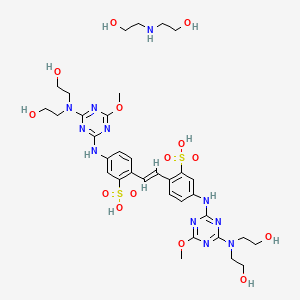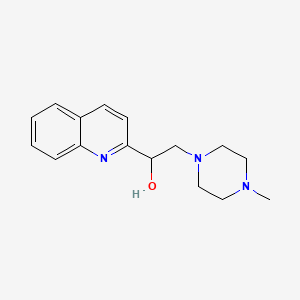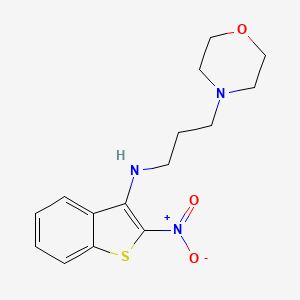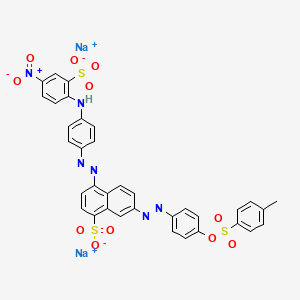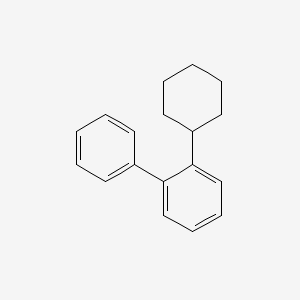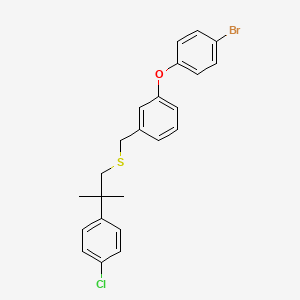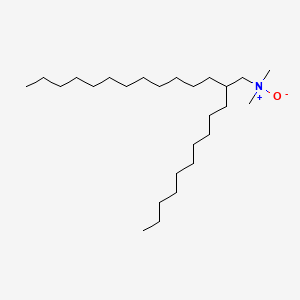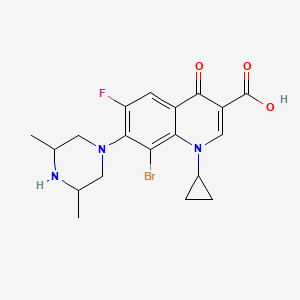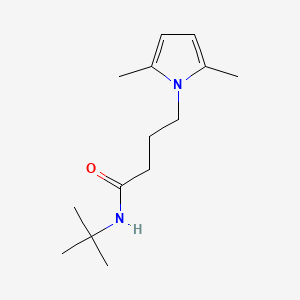
1-Pyrrolebutyramide, N-tert-butyl-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolebutyramide, N-tert-butyl-2,5-dimethyl- is an organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of a butyramide group and tert-butyl and dimethyl substituents on the pyrrole ring
Preparation Methods
The synthesis of 1-Pyrrolebutyramide, N-tert-butyl-2,5-dimethyl- can be achieved through several synthetic routes. One common method involves the condensation of a pyrrole derivative with a butyramide precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Pyrrolebutyramide, N-tert-butyl-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pyrrolebutyramide, N-tert-butyl-2,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Pyrrolebutyramide, N-tert-butyl-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies and in vitro assays are commonly used to elucidate these interactions and understand the compound’s mode of action.
Comparison with Similar Compounds
1-Pyrrolebutyramide, N-tert-butyl-2,5-dimethyl- can be compared with other similar compounds, such as:
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications
Properties
CAS No. |
110525-50-3 |
|---|---|
Molecular Formula |
C14H24N2O |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
N-tert-butyl-4-(2,5-dimethylpyrrol-1-yl)butanamide |
InChI |
InChI=1S/C14H24N2O/c1-11-8-9-12(2)16(11)10-6-7-13(17)15-14(3,4)5/h8-9H,6-7,10H2,1-5H3,(H,15,17) |
InChI Key |
WZIAFZVCSGBPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


